6-hydrazinylpyridazine-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydrazinylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-7-4-2-1-3(5(10)11)8-9-4/h1-2H,6H2,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOQJYZQDFDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434810 | |
| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156356-61-5 | |
| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 6-Hydrazinylpyridazine-3-Carboxylic Acid Derivatives
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Within this class, 6-hydrazinylpyridazine-3-carboxylic acid and its derivatives represent a promising frontier in drug discovery, owing to the versatile reactivity of the hydrazinyl group and the potential for diverse molecular interactions.[2] However, the successful translation of these compounds from bench to bedside is critically dependent on their physicochemical properties, paramount among which is thermodynamic stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of this important class of molecules. We will delve into the theoretical underpinnings of molecular stability, detail rigorous experimental protocols for its assessment, and explore computational methods that offer predictive insights, thereby establishing a holistic and self-validating system for stability analysis.
Introduction: The Imperative of Stability in Drug Development
The pyridazine ring, a six-membered heteroaromatic system with two adjacent nitrogen atoms, is characterized as a π-electron deficient system.[3] This electronic nature influences its stability and reactivity, making it a unique building block for medicinal chemists.[1] The introduction of a hydrazinyl (-NHNH2) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position creates a multifunctional scaffold. The hydrazinyl moiety is a powerful tool in medicinal chemistry, serving as a versatile synthon for creating a plethora of heterocyclic derivatives and acting as a key pharmacophore in many bioactive compounds.[4][5]
Thermodynamic stability is a critical determinant of a drug candidate's viability. It dictates shelf-life, formulation possibilities, manufacturing processes, and ultimately, safety and efficacy. An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and early assessment of the thermodynamic stability of this compound derivatives are not merely procedural but are fundamental to a successful drug development program.
Theoretical Framework: Factors Governing Molecular Stability
The inherent stability of a molecule is governed by the strength of its intramolecular bonds and the overall energy of the system. For the this compound core, several structural features are key determinants of its thermodynamic properties.
-
The Pyridazine Ring: The aromaticity of the pyridazine ring contributes significantly to its stability. However, the repulsion between the lone pairs of the adjacent nitrogen atoms can introduce a degree of ring strain, making it generally less stable than its isomers, pyrimidine and pyrazine.[6]
-
The Hydrazinyl Group: This electron-rich functional group can engage in resonance with the electron-deficient pyridazine ring, which can either stabilize or destabilize the system depending on the electronic effects of other substituents. The hydrazinyl group is also susceptible to oxidation, a primary pathway for degradation.
-
The Carboxylic Acid Group: This group can form strong intermolecular hydrogen bonds, leading to the formation of stable dimers in the solid state, which often results in higher melting points and greater lattice energy. It also provides a site for potential decarboxylation upon heating.
-
Substituent Effects: The nature and position of additional substituents on the pyridazine ring can dramatically alter the electronic distribution and, consequently, the thermodynamic stability of the molecule. Electron-withdrawing groups can further decrease the electron density of the ring, while electron-donating groups may partially offset this deficiency.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is essential for a robust evaluation of thermodynamic stability. The primary techniques employed are thermal analysis methods, which monitor the physical and chemical properties of a substance as a function of temperature.
Workflow for Stability Assessment
The logical flow for experimentally determining the stability of a new derivative involves a series of complementary analyses.
Caption: Experimental workflow for thermodynamic stability assessment.
Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen to precisely measure the temperatures and heat flows associated with thermal transitions in a material. It provides critical data on melting point (Tm), which is an indicator of lattice energy and purity, as well as decomposition events (Td), which directly relate to thermal stability.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified this compound derivative into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition, typically up to 350-400 °C.
-
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting, while a sharp exothermic peak typically indicates decomposition. The onset temperature of the decomposition exotherm is a key measure of thermal stability.
Thermogravimetric Analysis (TGA)
Causality: TGA is employed to measure changes in mass as a function of temperature. This technique is crucial for distinguishing between simple phase transitions (like melting or sublimation, which may show little to no mass loss) and decomposition, which involves the loss of volatile fragments.[7] It provides a definitive decomposition temperature (often defined as Td5%, the temperature at which 5% mass loss occurs).
Protocol:
-
Sample Preparation: Place 5-10 mg of the purified derivative onto the TGA balance pan.
-
Instrument Setup: Tare the balance and place the sample holder into the furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Use a controlled atmosphere, typically inert (N2) to study thermal decomposition, or oxidative (Air) to assess stability in the presence of oxygen.
-
-
Data Analysis: The TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperature of maximum decomposition rate. Some pyridazine derivatives may exhibit complete weight loss, which is indicative of sublimation rather than thermal degradation.[7]
Heat of Combustion
Causality: For comparing the relative thermodynamic stability of isomers, the heat of combustion is the most definitive experimental value.[8] More stable isomers possess lower internal energy and therefore release less heat upon complete combustion to common products (CO2, H2O, N2).[8] This provides a direct measure of the intramolecular forces that contribute to stability.
| Technique | Primary Measurement | Key Insights | Suitability for Topic |
| DSC | Heat flow vs. Temperature | Melting point (Tm), Glass transition (Tg), Enthalpy of fusion (ΔHm), Decomposition temperature (Td) | High: Essential for determining solid-state thermal stability and phase behavior. |
| TGA | Mass vs. Temperature | Onset of decomposition, Sublimation vs. degradation, Residual mass | High: Complements DSC by quantifying mass loss and defining decomposition temperature.[7] |
| Heat of Combustion | Heat released during combustion (ΔHc) | Direct measure of relative thermodynamic stability between isomers.[8] | Moderate: Powerful but highly specialized; most useful for fundamental studies comparing isomeric derivatives. |
| Forced Degradation | Analyte concentration vs. Time under stress | Identifies degradation pathways (hydrolysis, oxidation, photolysis) and kinetics.[9] | High: Crucial for understanding stability under pharmaceutically relevant storage and handling conditions. |
Computational Approaches to Predicting Stability
In silico methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting and rationalizing the thermodynamic stability of molecules before their synthesis.
Causality: Computational models allow for the calculation of electronic properties that are intrinsically linked to molecular stability. By calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can estimate the HOMO-LUMO gap. A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. These calculations can guide the selection of substituents to enhance stability.[6]
Caption: Workflow for computational stability prediction using DFT.
Potential Degradation Pathways
Understanding how a molecule might degrade is as important as knowing its thermal limits. For this compound derivatives, several pathways should be considered.
-
Oxidation: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of diazene intermediates and ultimately the loss of dinitrogen gas. This can be a significant issue in the presence of air or oxidizing agents.
-
Hydrolysis: While the pyridazine ring itself is generally stable to hydrolysis, ester derivatives of the carboxylic acid could be susceptible, especially under acidic or basic conditions.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction cascades, including ring cleavage or polymerization.[9]
-
Decarboxylation: At elevated temperatures, the carboxylic acid moiety may be lost as CO2, a common thermal degradation pathway for many carboxylic acids.
Conclusion and Future Directions
The thermodynamic stability of this compound derivatives is a multifaceted property that is paramount for their development as therapeutic agents. A systematic approach, combining robust experimental techniques like DSC and TGA with the predictive power of computational methods like DFT, provides the necessary framework for a comprehensive stability assessment. This guide outlines the causal relationships behind experimental choices and provides validated protocols to ensure trustworthy and reproducible data.
Future research should focus on building quantitative structure-stability relationships (QSSRs) for this class of compounds. By systematically varying substituents and correlating experimental and computational data, it will be possible to develop predictive models that can accelerate the design of next-generation pyridazine derivatives with optimized stability profiles, paving the way for safer and more effective medicines.
References
-
Diazine Stability & Aromaticity: A Computational Study. Studylib. Available at: [Link]
-
Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. ResearchGate. Available at: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available at: [Link]
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. PubMed. Available at: [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]
-
Pyridoxine Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. N/A. Available at: [Link]
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. Springer. Available at: [Link]
-
AAMC FL3 C/P #9. Reddit. Available at: [Link]
-
Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. ResearchGate. Available at: [Link]
-
Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. MDPI. Available at: [Link]
-
Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies. ResearchGate. Available at: [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Available at: [Link]
-
Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. N/A. Available at: [Link]
-
Modeling single-molecule stretching experiments using statistical thermodynamics. OSTI.gov. Available at: [Link]
-
Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. RJPT. Available at: [Link]
-
Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics. Available at: [Link]
-
Measuring Thermodynamic Parameters in the Drug Development Process. YouTube. Available at: [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. chemimpex.com [chemimpex.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
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- 5. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]
- 6. studylib.net [studylib.net]
- 7. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Structural Characterization Guide: 6-Hydrazinylpyridazine-3-carboxylic Acid
This technical guide details the structural elucidation framework for 6-hydrazinylpyridazine-3-carboxylic acid (6-HPCA), a critical intermediate in the synthesis of antihypertensive agents (e.g., Cadralazine analogs) and a versatile ligand in coordination chemistry.
Executive Summary & Pharmacophore Significance
This compound represents a class of "privileged scaffolds" in medicinal chemistry. Its structural duality—combining a rigid, electron-deficient pyridazine core with a flexible, nucleophilic hydrazine arm—makes it a potent precursor for fused heterocycles (e.g., triazolopyridazines).
From a crystallographic perspective, this molecule presents unique challenges:
-
Tautomeric Ambiguity: Distinguishing between the hydrazine (A) and hydrazone (B) tautomers in the solid state.
-
Zwitterionic Potential: The competition between the carboxylic acid proton and the basic hydrazine/pyridazine nitrogens.
-
Proton Transfer Dynamics: The impact of solvent pH on the final crystal lattice energy.
This guide outlines the protocol for synthesizing high-quality single crystals, acquiring diffraction data, and performing a rigorous structural analysis.
Synthesis & Crystallization Protocol
To obtain diffraction-quality crystals, purity is paramount. The synthesis exploits the nucleophilic aromatic substitution (
Synthetic Pathway
Reagents: 6-Chloropyridazine-3-carboxylic acid, Hydrazine hydrate (80%), Ethanol.
-
Dissolution: Dissolve 10 mmol of 6-chloropyridazine-3-carboxylic acid in 20 mL of ethanol.
-
Addition: Dropwise addition of hydrazine hydrate (excess, 30 mmol) at 0°C to minimize decomposition.
-
Reflux: Heat to reflux (80°C) for 4 hours. The solution typically turns from pale yellow to deep orange.
-
Precipitation: Cool to room temperature. Adjust pH to ~5.5 using dilute HCl to maximize precipitation of the zwitterionic form.
-
Filtration: Collect the precipitate and wash with cold ethanol.
Crystallization Strategy (The "Golden Triangle")
A multi-solvent approach is required to screen for polymorphs and solvates.
| Method | Solvent System | Target Outcome | Mechanism |
| Slow Evaporation | Thermodynamic Form | Slow nucleation favors the most stable H-bond network (likely zwitterionic). | |
| Vapor Diffusion | DMSO (inner) / Acetone (outer) | Kinetic Form | Gradual antisolvent diffusion reduces supersaturation shock, yielding larger blocks. |
| Hydrothermal | Anhydrous Form | High pressure/temp disrupts weak solvent interactions, favoring dense packing. |
X-Ray Diffraction Data Collection & Reduction
Experimental Setup
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though Cu is acceptable for small organic crystals. -
Temperature: Data must be collected at 100 K .
-
Reasoning: Freezing thermal motion is critical to accurately locate Hydrogen atoms on the hydrazine moiety, which is essential for determining the tautomeric state.
-
Data Reduction Metrics (Quality Control)
Before solving, verify these metrics to ensure "Trustworthiness":
-
Completeness: >99% up to
. -
Redundancy: >4.0 (ensures accurate intensity statistics).
- : <0.05 (indicates consistent merging of symmetry-equivalent reflections).
Structural Solution & Refinement
Space Group Determination
Based on analogous pyridazine carboxylic acids, the expected space groups are:
-
Monoclinic
: Most common for planar organic acids forming centrosymmetric dimers. -
Triclinic
: Often observed if the packing is dominated by stacking rather than symmetry-constrained H-bonds.
The Tautomerism Challenge (Expert Insight)
The critical refinement step is locating the H atoms on the hydrazine group.
-
Scenario A (Hydrazine):
bond lengths are typical single bonds (~1.45 Å). H atoms are localized on the terminal Nitrogen. -
Scenario B (Hydrazone): The
bond shortens (<1.35 Å) indicating double bond character. The ring Nitrogen is protonated.[1]
Refinement Tip: Do not use a riding model for the hydrazine Hydrogens initially. Locate them in the Difference Fourier Map (
Structural Analysis: Intermolecular Interactions
Hydrogen Bonding Motifs
The crystal lattice is governed by the competition between the carboxyl/carboxylate group and the hydrazine donors.
-
Motif 1: The Head-to-Tail Chain (
)-
Interaction:
-
Description: The hydrazine donor forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating infinite 1D chains.
-
-
Motif 2: The Centrosymmetric Dimer (
)-
Interaction:
-
Description: If the molecule is not zwitterionic, expect the classic carboxylic acid dimer. However, in 6-HPCA, the basic hydrazine often disrupts this, favoring zwitterionic networks.
-
Graphviz Visualization: Structural Logic & H-Bonding
The following diagram illustrates the synthesis flow and the logic tree for structural classification.
Caption: Workflow for synthesis and crystallographic classification of 6-HPCA tautomers.
Spectroscopic Corroboration
Crystal structure data must be validated against bulk spectroscopic data to ensure the single crystal is representative of the bulk material.
Infrared Spectroscopy (FT-IR)
-
Carboxyl Region:
-
Neutral (-COOH): Strong band at
(C=O stretch). -
Zwitterionic (-COO⁻): Absence of C=O; appearance of asymmetric (
) and symmetric ( ) carboxylate stretches.
-
-
Hydrazine Region:
-
Sharp doublets at
( stretch).
-
NMR Validation ( -DMSO)
-
NMR: Check the chemical shift of C3 (carboxyl-bearing carbon) and C6 (hydrazine-bearing carbon). A shift in C6 >160 ppm suggests significant double-bond character (
), supporting the hydrazone tautomer.
References
-
Synthesis of Pyridazine Derivatives
-
Structural Analogs (Pyridine Series)
-
Hydrogen Bonding in Heterocycles
-
Ruthenium Complexes of Pyridazine Carboxylic Acid
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 6-Hydrazinylpyridazine-3-carboxylic Acid
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It deviates from standard templates to address the specific synthetic challenges of the pyridazine scaffold, focusing on regioselectivity and functional group compatibility.
Executive Summary
The synthesis of 6-hydrazinylpyridazine-3-carboxylic acid (Target Molecule, TM ) from 3,6-dichloropyridazine (Starting Material, SM ) presents a classic chemoselectivity challenge: desymmetrizing a dichlorinated heterocycle to introduce two distinct functionalities—a carboxylic acid and a hydrazine moiety.
While industrial routes often bypass this challenge by starting with 3-chloro-6-methylpyridazine (via oxidation), this protocol addresses the requirement to utilize 3,6-dichloropyridazine . We present a streamlined, three-step "Carbonylation-First" strategy. This approach utilizes Palladium-catalyzed alkoxycarbonylation to achieve the critical desymmetrization, followed by controlled hydrolysis and nucleophilic aromatic substitution. This workflow minimizes the risk of hydrazine-mediated catalyst poisoning and ensures high purity of the final zwitterionic species.
Retrosynthetic Strategy & Pathway Analysis
The primary obstacle is the incompatibility of the hydrazine group with palladium catalysts and the potential for bis-substitution. Therefore, the hydrazine moiety must be introduced last , or protected if introduced early.
-
Route A (Recommended): Carbonylation
Hydrolysis Hydrazinolysis. -
Route B (Alternative): Hydrazinolysis
Protection Carbonylation.
Selected Workflow (Route A):
Figure 1: Strategic workflow for the desymmetrization of 3,6-dichloropyridazine. The pathway prioritizes the establishment of the carbon scaffold before introducing the reactive hydrazine nucleophile.
Detailed Experimental Protocols
Step 1: Desymmetrization via Pd-Catalyzed Methoxycarbonylation
Objective: Convert one C-Cl bond to a methyl ester (C-COOMe) while leaving the second C-Cl intact for future substitution.
Mechanism: Palladium(0) undergoes oxidative addition into the electron-deficient pyridazine C-Cl bond. CO insertion follows, and nucleophilic attack by methanol yields the ester.
-
Note: The mono-ester product is electronically more deficient than the starting material, making the second oxidative addition faster. Strict conversion control is required.
Protocol:
-
Setup: A high-pressure stainless steel autoclave (or heavy-walled glass pressure vessel for small scale) is charged with:
-
3,6-Dichloropyridazine: 14.9 g (100 mmol)[5]
-
Pd(OAc)₂: 224 mg (1 mol%)
-
dppp (1,3-Bis(diphenylphosphino)propane): 412 mg (1 mol%) - Bidentate ligands are crucial for stability.
-
Triethylamine (Et₃N): 15.3 mL (1.1 equiv) - Scavenges HCl.
-
Methanol (MeOH): 150 mL (Solvent & Reagent).
-
-
Reaction: The vessel is purged with N₂ (3x) and then CO (3x). Pressurize to 5 bar (70 psi) with CO. Heat to 80°C with vigorous stirring.
-
Monitoring (Critical): Monitor via HPLC every 30 minutes.
-
Stop point: When SM consumption reaches 70-80% . Do not push to completion to avoid significant formation of dimethyl pyridazine-3,6-dicarboxylate.
-
-
Workup: Cool to room temperature (RT), vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.
-
Purification: The residue contains SM, Mono-ester (Int-1), and trace Bis-ester.
-
Dissolve in EtOAc, wash with water.[7]
-
Purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes). -
Recovered SM can be recycled.
-
-
Yield: Expect ~60-70% isolated yield of Methyl 6-chloropyridazine-3-carboxylate (based on converted SM).
Step 2: Chemoselective Hydrolysis
Objective: Hydrolyze the methyl ester to the carboxylic acid without displacing the chloride.
Protocol:
-
Dissolution: Dissolve Int-1 (10.0 g, 58 mmol) in THF (100 mL).
-
Hydrolysis: Add a solution of LiOH·H₂O (2.67 g, 63.8 mmol, 1.1 equiv) in Water (50 mL) dropwise at 0°C.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Ester spot disappears).
-
Workup:
-
Concentrate THF in vacuo.
-
Acidify the aqueous residue carefully with 1N HCl to pH ~2–3.
-
The carboxylic acid Int-2 (6-chloropyridazine-3-carboxylic acid) typically precipitates as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
-
Yield: >90%.
Step 3: Nucleophilic Hydrazinolysis
Objective: Displace the remaining chloride with hydrazine.
-
Why Acid First? If the ester (Int-1) were reacted directly with hydrazine, the hydrazine would attack the ester to form the hydrazide (-CONHNH₂) and the chloride. By using the acid, the carboxylate salt forms (COO⁻), which is unreactive toward hydrazine substitution, directing the nucleophile solely to the C-Cl bond.
Protocol:
-
Setup: In a round-bottom flask, suspend Int-2 (5.0 g, 31.5 mmol) in Water (50 mL). Ethanol can be used as a co-solvent if solubility is poor, but water is preferred to minimize esterification byproducts.
-
Addition: Add Hydrazine Hydrate (80% or 64% solution) (7.9 g/7.7 mL, ~5 equiv) dropwise.
-
Note: Excess hydrazine drives the reaction and acts as a base to solubilize the intermediate.
-
-
Reaction: Heat to Reflux (100°C) for 4–6 hours. The solution usually becomes clear then precipitates product upon cooling or pH adjustment.
-
Isolation:
-
Cool to RT.
-
Adjust pH to ~4–5 using Acetic Acid or dilute HCl. This reaches the isoelectric point of the zwitterionic product.
-
The target molecule (TM) precipitates as a yellow/orange solid.
-
-
Purification: Filter and wash with cold water and ethanol. Recrystallize from water/ethanol if necessary.
-
Characterization:
-
Appearance: Yellowish crystalline solid.
-
Structure: this compound.
-
Analytical Data & QC Parameters
| Parameter | Specification | Method |
| HPLC Purity | > 98.0% (Area %) | C18 Column, H₂O/MeCN (0.1% TFA) |
| Identity (NMR) | Matches Ref Std | ¹H NMR (DMSO-d₆): δ ~8.0 (d, 1H), 7.2 (d, 1H) |
| Hydrazine Content | Stoichiometric | Titration or Elemental Analysis (N%) |
| Residual Pd | < 10 ppm | ICP-MS (Critical if for pharma use) |
Key NMR Features (DMSO-d₆):
-
The 3,6-disubstituted pyridazine ring shows two doublets (AB system) typically around 7.0–8.5 ppm.
-
The substitution of Cl (electron-withdrawing) with NHNH₂ (electron-donating) causes a significant upfield shift of the adjacent proton (H-5).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 (Bis-ester formation) | Reaction ran too long; second oxidative addition is fast. | Stop at 70% conversion. Recycle SM. Lower pressure of CO (e.g., to 1 atm) can sometimes improve selectivity but slows rate. |
| Formation of Hydrazide in Step 3 | Incomplete hydrolysis in Step 2; trace ester remaining. | Ensure Step 2 is complete (LCMS check). Use strictly aqueous conditions for Step 3. |
| Product Solubility in Step 3 | Zwitterionic nature makes isolation tricky. | Precise pH adjustment is key. Determine the isoelectric point (pI) experimentally (usually pH 3.5–4.5). |
| Catalyst Deactivation (Step 1) | Pd black formation. | Ensure CO pressure is maintained. Add more ligand (dppp). Ensure O₂ exclusion. |
References
-
Pd-Catalyzed Carbonylation of Heteroaryl Chlorides
-
Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 130(9), 2754–2755. Link
- Application Note: While Buchwald focuses on sulfonates, the conditions (Pd(OAc)2/Ligand) are directly transferable to activated heteroaryl chlorides like pyridazines.
-
-
Synthesis of Pyridazine Derivatives
- Generalized protocols for nucleophilic aromatic substitution on pyridazines can be found in: Heterocyclic Chemistry, Joule & Mills, 5th Ed.
-
Alternative (Cyanation)
- For labs lacking high-pressure CO capabilities, the Rosenmund-von Braun reaction (CuCN, DMF, Reflux) converts 3,6-dichloropyridazine to 3-chloro-6-cyanopyridazine, which can be hydrolyzed to Int-2.
-
Ref: "Chemical Studies on 3,6-Dichloropyridazine."[4][5][7][8][9] Journal of American Science, 2010; 6(11). Link
Sources
- 1. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 2. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 8. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
using 6-hydrazinylpyridazine-3-carboxylic acid as a bifunctional chelator
Application Note: 6-Hydrazinylpyridazine-3-carboxylic Acid (HpPyCA) as a Bifunctional Chelator for 99mTc Radiopharmaceuticals
Introduction & Scientific Rationale
This compound (HpPyCA) is a bifunctional chelator (BFC) belonging to the hydrazine-based ligand family. It is a structural bioisostere of the widely used HYNIC (6-hydrazinonicotinic acid).
While HYNIC utilizes a pyridine core, HpPyCA utilizes a pyridazine core (containing two nitrogen atoms in the aromatic ring). This structural modification is critical for drug development professionals seeking to modulate pharmacokinetics.
Key Advantages of HpPyCA:
-
Enhanced Hydrophilicity: The additional nitrogen atom in the pyridazine ring lowers the logP (lipophilicity) compared to the pyridine analog. This promotes renal excretion and reduces hepatobiliary retention—a common background noise issue in 99mTc-HYNIC imaging.
-
Identical Coordination Chemistry: It retains the hydrazine moiety, allowing it to form robust Technetium-diazenido cores (
) using established co-ligand systems (Tricine/EDDA). -
Versatile Conjugation: The carboxylic acid at position 3 allows for facile activation (NHS-ester) and conjugation to primary amines (e.g., Lysine residues on peptides or antibodies).
Mechanism of Action: The Ternary Ligand System
Unlike tetradentate chelators (e.g., MAG3, DOTA), hydrazine-based BFCs like HpPyCA are monodentate or bidentate and cannot saturate the coordination sphere of Technetium-99m (Tc(V)). They require co-ligands to form a stable complex.
The Coordination Complex:
-
The Anchor: The hydrazine group of HpPyCA binds to Tc, forming a Tc-diazenido core.
-
The Stabilizer (Co-ligand 1): Tricine is a weak chelator that rapidly stabilizes reduced Tc, preventing hydrolysis to
(colloid). -
The Locker (Co-ligand 2): EDDA (Ethylenediamine-N,N'-diacetic acid) acts as a stronger chelator that replaces some Tricine molecules to form the final, kinetically inert complex.
Expert Insight: Never rely on Tricine alone for clinical imaging agents. While labeling yields are high, the complexes are unstable in vivo (protein exchange). The Tricine/EDDA exchange method described below is the gold standard for stability.
Experimental Protocols
Phase A: Bioconjugation (Pre-Labeling)
Objective: Covalently attach HpPyCA to a targeting biomolecule (e.g., a peptide).
Reagents:
-
HpPyCA (Dry powder)
-
N-Hydroxysuccinimide (NHS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMF (Anhydrous)
-
DIPEA (Diisopropylethylamine)
Protocol:
-
Activation: Dissolve HpPyCA (10 µmol) in 100 µL dry DMF. Add NHS (11 µmol) and EDC (11 µmol). Stir for 30–60 mins at Room Temperature (RT) in the dark. Note: The active ester is unstable; use immediately.
-
Conjugation: Dissolve the peptide (1 µmol) in 500 µL phosphate buffer (pH 8.0) or DMF with 2 eq DIPEA.
-
Reaction: Add the activated HpPyCA solution dropwise to the peptide solution. React for 2–4 hours at RT.
-
Purification (Critical): Purify via Semi-prep HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA). Collect the product peak.
-
Lyophilization: Freeze-dry the purified conjugate. Store at -20°C.
Phase B: 99mTc-Labeling (Tricine/EDDA Exchange Method)
Objective: Radiolabel the HpPyCA-Peptide conjugate with high specific activity.
Reagents Formulation (Stock Solutions):
-
Solution A (Co-ligand 1): Tricine (80 mg/mL in Water).
-
Solution B (Co-ligand 2): EDDA (10 mg/mL in 0.1 N NaOH). Note: EDDA is insoluble in water; requires base.
-
Solution C (Reductant):
(1 mg/mL in 0.1 N HCl). Prepare fresh. -
Radionuclide:
-Pertechnetate ( ) eluate (20–50 mCi).
Step-by-Step Protocol:
-
Reaction Mixture: In a sealed reaction vial, add:
-
10–20 µg HpPyCA-Peptide conjugate (dissolved in water).
-
250 µL Solution A (Tricine).
-
250 µL Solution B (EDDA).
-
-
Reduction: Add 20 µL Solution C (
). Swirl gently. -
Activity Addition: Add 0.5–1.0 mL
-Pertechnetate. -
Incubation: Heat the vial at 100°C for 10–15 minutes .
-
Expert Note: Heating is mandatory for EDDA substitution. If labeling a heat-sensitive protein (antibody), use Tricine-only at RT (lower stability) or pre-label the chelator before conjugation (post-labeling approach).
-
-
Cooling: Allow to cool to RT for 5 minutes before QC.
Visualization: Labeling Workflow
Figure 1: The Tricine/EDDA exchange reaction workflow. Tricine stabilizes the reduced Technetium rapidly, allowing the slower but stronger EDDA to lock the metal into a stable configuration upon heating.
Quality Control (Self-Validating System)
A single HPLC run is often insufficient to detect all impurities. A dual-strip Instant Thin Layer Chromatography (iTLC) system is required to validate radiochemical purity (RCP).
Table 1: QC Interpretation Guide
| Impurity Type | iTLC System | Stationary Phase | Mobile Phase | Rf Value (Impurity) | Rf Value (Product) |
| Free Pertechnetate ( | System A | iTLC-SG (Silica) | Acetone or MEK | 1.0 (Top) | 0.0 (Bottom) |
| Hydrolyzed Reduced Tc ( | System B | iTLC-SG (Silica) | PBS / Methanol (1:1) | 0.0 (Bottom) | 1.0 (Top) |
Calculation:
Troubleshooting & Expert Tips
-
High Colloid Content (>5%):
-
Cause: Insufficient Tricine or pH too high (>7.5).
-
Fix: Ensure Tricine concentration is high (excess is harmless). Check SnCl2 freshness (oxidized tin fails to reduce Tc).
-
-
Slow Labeling Kinetics:
-
Cause: EDDA concentration too low.
-
Fix: EDDA has low solubility. Ensure it is fully dissolved in base before adding to the kit.
-
-
High Liver Uptake (In Vivo):
-
Cause: Lipophilicity is too high.
-
Fix: This is exactly why you are using HpPyCA instead of HYNIC. If uptake persists, purify the conjugate to remove unlabeled peptide, or add a hydrophilic linker (PEG4) between the HpPyCA and the peptide.
-
References
-
Abrams, M. J., et al. (1990). "Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats." Journal of Nuclear Medicine, 31(12), 2022-2028. Link
-
Decristoforo, C., & Mather, S. J. (1999). "Technetium-99m somatostatin analogues: effect of labeling methods and peptide sequence."[1] European Journal of Nuclear Medicine, 26(8), 869-876. Link
-
King, R. C., et al. (2007). "Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium." Dalton Transactions, (43), 4978-4988. Link
-
Liu, S. (2008). "Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides." Advanced Drug Delivery Reviews, 60(12), 1347-1370. Link
-
Meszaros, L. K., et al. (2010). "Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry."[2] Inorganica Chimica Acta, 363(6), 1059-1069. Link
Sources
Application Note: Solid-Phase Synthesis of [1,2,4]Triazolo[4,3-b]pyridazine Scaffolds
This Application Note provides a comprehensive technical guide for the solid-phase synthesis (SPS) of heterocycles utilizing 6-hydrazinylpyridazine-3-carboxylic acid (CAS: 156371-85-6). This scaffold is a critical precursor for [1,2,4]triazolo[4,3-b]pyridazines , a privileged structure in medicinal chemistry known for antitubulin, antimicrobial, and kinase inhibitory activities.
Executive Summary & Strategic Rationale
This compound represents a "bifunctional linchpin" in combinatorial chemistry. It possesses two orthogonal reactive centers:
-
Carboxylic Acid (C3 position): Suitable for anchoring to solid supports (resins) or for amide/ester diversification.
-
Hydrazine Moiety (C6 position): A potent nucleophile for condensation reactions (aldehydes, ketones) and subsequent oxidative cyclization to form fused ring systems.
Why Solid-Phase? Solution-phase synthesis of triazolopyridazines often suffers from difficult purification of the polar hydrazine intermediates. Transferring this workflow to solid phase allows for:
-
Rapid Purification: Filtration washes away excess aldehydes and oxidants.
-
Library Generation: Facile parallel synthesis of 3,6-disubstituted analogs.
-
Site Isolation: Prevents intermolecular polymerization of the bifunctional monomer.
Critical Reagent Preparation: The "Safety-First" Approach
The hydrazine group is highly reactive. To successfully load this molecule onto a resin via its carboxylic acid without inducing self-polymerization, the terminal hydrazine nitrogen (
Recommended Precursor: 6-(2-(tert-butoxycarbonyl)hydrazinyl)pyridazine-3-carboxylic acid If this is not commercially available, synthesize it in solution phase prior to SPS:
-
Reagents: this compound,
, (aq), Dioxane. -
Mechanism: The terminal nitrogen is more nucleophilic and selectively Boc-protected under controlled basic conditions.
Protocol A: Resin-Bound Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines
This protocol describes the anchoring of the scaffold to Rink Amide Resin (yielding a C3-carboxamide) and subsequent cyclization.
Phase 1: Resin Loading
Objective: Attach the scaffold to the solid support via stable amide linkage.
| Parameter | Specification |
| Resin | Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g) |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | DMF (Anhydrous) |
Step-by-Step:
-
Swelling: Swell 1.0 g of Rink Amide resin in DMF for 30 min. Drain.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min).[1] Wash with DMF ( ), DCM ( ), DMF ( ). -
Activation: In a vial, dissolve 6-(2-Boc-hydrazinyl)pyridazine-3-carboxylic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF. Activate for 2 minutes.
-
Coupling: Add the activated solution to the resin. Shake at room temperature (RT) for 2 hours.
-
Validation: Perform a Kaiser Test (Ninhydrin). Result must be colorless (indicating complete coupling).
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to block unreacted amines.
Phase 2: Hydrazine Deprotection & Hydrazone Formation
Objective: Expose the nucleophilic hydrazine and condense with diverse aldehydes.
Step-by-Step:
-
Boc Removal: Treat resin with 50% TFA in DCM (
min).-
Note: The pyridazine-amide linkage is stable to TFA.
-
-
Neutralization: Wash extensively with 10% DIPEA/DMF to remove TFA salts.
-
Condensation: Add Aldehyde (R-CHO) (5.0 equiv) and Acetic Acid (0.1 equiv, catalyst) in DMF/Trimethyl Orthoformate (TMOF) (4:1).
-
TMOF acts as a dehydrating agent to drive equilibrium.
-
-
Incubation: Shake at 60°C for 4–6 hours.
-
Wash: DMF (
), DCM ( ).
Phase 3: Oxidative Cyclization
Objective: Convert the resin-bound hydrazone into the triazole ring.
Reagents: Iodobenzene Diacetate (IBD) or Iodobenzene Diacetate (PIDA). Mechanism: IBD acts as a mild two-electron oxidant, facilitating the intramolecular formation of the N-N bond.
Step-by-Step:
-
Swelling: Ensure resin is swollen in DCM.
-
Oxidation: Add IBD (2.0 equiv) in DCM to the resin.
-
Reaction: Shake at RT for 2–4 hours. The resin color may darken.
-
Wash: DCM (
), DMF ( ), MeOH ( ), Et2O ( ). Dry resin under vacuum.
Phase 4: Cleavage
Objective: Release the final 3-substituted-6-carboxamido-[1,2,4]triazolo[4,3-b]pyridazine.
-
Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%
. -
Execution: Treat dry resin with cocktail for 2 hours.
-
Isolation: Filter resin, precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow and chemical transformations described above.
Figure 1: Workflow for the solid-phase synthesis of triazolopyridazines starting from Rink Amide resin.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Loading Yield | Steric hindrance or poor activation. | Switch from HATU to PyAOP or DIC/Oxyma . Double coupling steps. |
| Incomplete Cyclization | Oxidation reaction too slow. | Increase IBD to 3.0 equiv or switch to Lead Tetraacetate (LTA) (Caution: Toxic). |
| Resin Clumping | Polymerization of hydrazine. | Ensure Boc-protection was intact during loading. Verify Boc removal was fully neutralized before adding aldehyde. |
| Side Products (Acylation) | Aldehyde oxidation. | Ensure the aldehyde is free of carboxylic acid impurities. Perform hydrazone formation under inert atmosphere ( |
References
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 2014.[2]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Journal of Medicinal Chemistry, 2016.
-
Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl-3(2H)-pyridazinones. Synlett, 2002.
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploration of Drug Science, 2023.
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 2022.
Sources
Application Notes and Protocols for the Derivatization of Aldehydes Using 6-Hydrazinylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Aldehyde Analysis in Complex Matrices
Aldehydes are a class of reactive carbonyl species that are of significant interest in pharmaceutical and biomedical research due to their roles in both physiological and pathological processes. However, their inherent volatility, instability, and often low abundance in biological matrices present considerable analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by improving the stability, chromatographic retention, and ionization efficiency of aldehydes for analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
6-Hydrazinylpyridazine-3-carboxylic acid is a versatile reagent for the derivatization of aldehydes.[3] Its hydrazine functional group reacts specifically with the carbonyl group of aldehydes to form a stable hydrazone derivative. The pyridazine ring and carboxylic acid moiety in its structure can enhance the hydrophilicity and ionization efficiency of the resulting derivative, making it highly suitable for LC-MS analysis. This application note provides a detailed overview of the chemical principles, a step-by-step protocol for the derivatization of aldehydes using this compound, and guidelines for subsequent analysis.
Chemical Principle: The Formation of Hydrazones
The derivatization of aldehydes with this compound proceeds via a well-established chemical reaction known as hydrazone formation. This reaction is a condensation reaction between the hydrazine group (-NH-NH₂) of the derivatizing agent and the carbonyl group (C=O) of the aldehyde.[4]
The reaction is typically acid-catalyzed and involves two main steps:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolhydrazine.[4]
-
Dehydration: The carbinolhydrazine intermediate then undergoes an acid-catalyzed elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), which is characteristic of a hydrazone.[4][5]
The overall reaction is reversible, and the formation of the hydrazone is favored by the removal of water.[6]
Reaction Mechanism
Experimental Protocols
This section provides a detailed, step-by-step methodology for the derivatization of aldehydes in a sample, followed by a general procedure for LC-MS analysis of the resulting hydrazone derivatives.
Protocol 1: Derivatization of Aldehydes
This protocol is designed for the derivatization of aldehydes in a standard solution or a biological sample extract.
Materials:
-
Aldehyde-containing sample (e.g., standard solution, plasma extract, cell lysate)
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in methanol. This solution should be stored at 4°C and protected from light.
-
Sample Preparation: If using a biological sample, perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Derivatization Reaction:
-
To 100 µL of the aldehyde-containing sample or standard, add 100 µL of the 10 mM this compound solution.
-
Add 10 µL of a 1% solution of formic acid or acetic acid in methanol to catalyze the reaction. The optimal pH for hydrazone formation is typically between 4 and 6.[7]
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature helps to drive the reaction to completion.
-
Reaction Quenching and Sample Preparation for Analysis:
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample at high speed for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Experimental Workflow
Protocol 2: LC-MS Analysis of Derivatized Aldehydes
This protocol provides general starting conditions for the analysis of aldehyde-hydrazone derivatives by reverse-phase LC-MS. Method optimization will be required based on the specific aldehydes of interest and the LC-MS system used.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).
-
Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Full scan (e.g., m/z 100-1000) and targeted MS/MS for quantification.
For targeted analysis, the specific precursor and product ions for each aldehyde-hydrazone derivative will need to be determined by infusing a derivatized standard of the aldehyde of interest.
Data and Expected Results
The derivatization with this compound is expected to significantly improve the chromatographic and mass spectrometric properties of aldehydes.
Table 1: Expected Mass Shifts for Common Aldehydes
| Aldehyde | Molecular Weight ( g/mol ) | Derivatized M+H⁺ (m/z) |
| Formaldehyde | 30.03 | 166.06 |
| Acetaldehyde | 44.05 | 180.08 |
| Propionaldehyde | 58.08 | 194.10 |
| Butyraldehyde | 72.11 | 208.11 |
| Hexanal | 100.16 | 236.14 |
Note: The derivatized M+H⁺ is calculated based on the reaction with this compound (MW: 153.14 g/mol ) and the loss of a water molecule (MW: 18.02 g/mol ).
Troubleshooting and Method Optimization
-
Low Derivatization Efficiency:
-
Optimize pH: The pH of the reaction mixture is critical. A pH that is too low may protonate the hydrazine, reducing its nucleophilicity, while a pH that is too high will not effectively catalyze the dehydration step.[8] Experiment with a pH range of 4-6.
-
Increase Reagent Concentration: A higher molar excess of the derivatizing agent can help drive the reaction to completion.
-
Increase Incubation Time or Temperature: Longer incubation times or slightly higher temperatures may improve yields, but be mindful of potential sample degradation.[9]
-
-
Poor Chromatographic Peak Shape:
-
Adjust Mobile Phase Composition: Optimize the gradient and the organic modifier to improve peak shape and resolution.
-
Check for Column Overloading: Inject a smaller volume or a more dilute sample.
-
-
Low MS Signal:
-
Optimize Ion Source Parameters: Adjust the capillary voltage, source and desolvation temperatures, and gas flows to maximize the signal for your specific analytes.
-
Consider Different Ionization Modes: While positive ion mode is generally effective for hydrazones, negative ion mode may be advantageous for certain derivatives.
-
Conclusion
Derivatization of aldehydes with this compound is a robust and effective strategy for enhancing their analysis by LC-MS. The formation of stable hydrazone derivatives improves the chromatographic behavior and ionization efficiency of these challenging analytes, enabling more sensitive and reliable quantification in complex matrices. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate their own methods for aldehyde analysis in a variety of scientific disciplines.
References
-
OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]
-
Chemistry Stack Exchange. How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]
-
Dirksen, A. & Dawson, P. E. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
van Gammeren, A. J., et al. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]
-
ResearchGate. LC-MS-based Methods for Characterizing Aldehydes.. [Link]
-
ResearchGate. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]
-
Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]
-
ACS Publications. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. [Link]
-
Wang, Y., et al. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Al-Hetlani, E. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC. [Link]
-
ResearchGate. MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones. [Link]
-
PubMed. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. [Link]
-
PubMed. Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler. [Link]
-
California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]
- Google Patents. Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
-
RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. [Link]
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing unreacted hydrazine impurities from 6-hydrazinylpyridazine-3-carboxylic acid
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted hydrazine impurities from 6-hydrazinylpyridazine-3-carboxylic acid. As a critical intermediate in the synthesis of various bioactive molecules, ensuring the purity of this compound is paramount.[1] This document outlines field-proven purification strategies, explains the underlying chemical principles, and offers detailed protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product of this compound is contaminated with a significant amount of unreacted hydrazine. What is the most straightforward initial purification step?
A1: The initial and often most effective method is recrystallization . The choice of solvent is critical and depends on the differential solubility of your desired product and the hydrazine impurity. Given the polar nature of the pyridazine ring and the carboxylic acid group, polar solvents are a good starting point.[2] Hydrazine is also soluble in polar solvents like water and ethanol.[3] Therefore, a carefully selected solvent system where the solubility of this compound decreases significantly upon cooling, while hydrazine remains in the mother liquor, is ideal.
Troubleshooting Recrystallization:
-
Poor Crystal Yield: If the yield is low, it's possible the product is too soluble even at low temperatures. Consider using a binary solvent system. For instance, dissolve the crude product in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., hexane or ethyl acetate) dropwise until turbidity is observed. Then, heat to redissolve and allow to cool slowly.
-
Oiling Out: If the compound separates as an oil instead of crystals, this indicates it is too soluble or the solution is supersaturated. Try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
Impurity Co-precipitation: If hydrazine continues to co-precipitate, consider a different purification technique or a pre-purification step to reduce the initial hydrazine concentration.
Q2: Recrystallization alone is not sufficiently removing the hydrazine impurity. What other techniques can I employ?
A2: If recrystallization is insufficient, you can utilize chemical quenching to selectively react with and remove the excess hydrazine. This involves adding a reagent that reacts with hydrazine but not with your desired product.
-
Acid-Base Extraction: Hydrazine is a base and can be protonated with a dilute acid (e.g., 1 M HCl) to form a water-soluble salt.[3] Your product, this compound, is amphoteric. By carefully adjusting the pH, you can potentially separate the two. Dissolve the crude mixture in an organic solvent immiscible with water. Wash the organic layer with a dilute acid solution to extract the hydrazine salt into the aqueous phase. However, be cautious as your product also has a basic hydrazine moiety and an acidic carboxylic acid, making this a delicate balance.
-
Reaction with Aldehydes or Ketones: Hydrazine readily reacts with aldehydes and ketones to form hydrazones, which often have different solubility profiles and can be more easily separated by recrystallization or chromatography. Adding a simple aldehyde like benzaldehyde or a ketone like acetone to the reaction mixture after the primary reaction is complete can effectively scavenge the remaining hydrazine. The resulting hydrazone can then be removed.
-
Oxidative Quenching: Mild oxidizing agents can be used to decompose hydrazine. For instance, hydrogen peroxide can oxidize hydrazine to nitrogen gas and water.[4][5] However, this method requires careful control of reaction conditions (temperature, stoichiometry) to avoid oxidation of your desired product. This approach is generally more suitable for waste neutralization rather than purification of a sensitive product.[5]
Q3: How can I confirm the complete removal of hydrazine from my this compound?
A3: Detecting trace amounts of hydrazine is crucial, as it is a genotoxic impurity.[6][7] Standard analytical techniques like NMR and LC-MS might not be sensitive enough for low-level detection. Specialized analytical methods are often required:
-
Derivatization followed by HPLC-UV: This is a highly sensitive method.[6] Hydrazine lacks a strong UV chromophore, making it difficult to detect directly. By reacting it with a derivatizing agent like 2-hydroxy-1-naphthaldehyde, a highly UV-active hydrazone is formed, which can be easily quantified at very low levels (ppm).[6]
-
Spectrophotometric Methods: After derivatization with a suitable reagent like 4-dimethylaminobenzaldehyde, the resulting colored product can be quantified using a UV-Vis spectrophotometer.[7]
-
Gas Chromatography (GC) and Mass Spectrometry (MS): These techniques can also be used, often after derivatization, for unequivocal identification and quantification of hydrazine.[8][9]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Chemical Quenching of Hydrazine with Acetone
-
Reaction Completion: Once your primary reaction to synthesize this compound is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to room temperature.
-
Quenching: Add an excess of acetone (typically 2-5 equivalents relative to the initial excess of hydrazine) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of acetone hydrazone.
-
Work-up: Proceed with your standard reaction work-up. The acetone hydrazone will have a different polarity and solubility compared to your product and can be removed during extraction or subsequent recrystallization.
Data Presentation
Table 1: Solubility of this compound and Hydrazine in Common Solvents
| Solvent | This compound Solubility | Hydrazine Solubility | Suitability for Recrystallization |
| Water | Sparingly soluble cold, soluble hot | Very soluble | Potentially good, but high hydrazine solubility in mother liquor is key. |
| Ethanol | Sparingly soluble cold, soluble hot | Very soluble | Good candidate.[3] |
| Methanol | Soluble | Very soluble | Less ideal due to high product solubility at low temperatures. |
| Acetone | Sparingly soluble | Soluble | Can be used as a co-solvent. |
| Ethyl Acetate | Poorly soluble | Sparingly soluble | Can be used as an anti-solvent in a binary system. |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent. |
Note: This table provides general solubility trends. Empirical testing is necessary for optimal solvent selection.
Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: A flowchart illustrating the decision-making process for purifying this compound.
Diagram 2: Chemical Quenching Logic
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 5. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 6. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
storage stability and degradation of 6-hydrazinylpyridazine-3-carboxylic acid
Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting
Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Introduction: The Stability Paradox
6-Hydrazinylpyridazine-3-carboxylic acid (HPCA) is a critical intermediate, often utilized in the synthesis of pyridazine-based pharmaceuticals (e.g., antihypertensives like Cadralazine). Its structure presents a duality: the pyridazine ring offers aromatic stability, but the hydrazine moiety (
This guide provides a self-validating framework to maintain HPCA integrity, moving beyond generic "store in a cool place" advice to explain the chemical causality of degradation.
Module 1: Critical Storage Protocols
The Protocol: Anoxic & Photoprotective Barrier
Standard refrigeration is insufficient. The hydrazine group possesses a lone pair on the terminal nitrogen that is highly susceptible to radical formation via photo-excitation or direct oxidation.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) > Nitrogen ( | Argon is denser than air, forming a "blanket" over the powder. |
| Temperature | -20°C ( | Slows the kinetics of auto-oxidation and decarboxylation. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber: Blocks UV light (200–400 nm) which catalyzes N-N bond homolysis. Teflon: Prevents moisture ingress (HPCA is hygroscopic). |
| Desiccant | Moisture catalyzes hydrolysis and proton transfer, accelerating degradation. |
Workflow: The "Zero-Headspace" Technique
Use this workflow when aliquoting HPCA to minimize oxygen exposure.
Figure 1: Optimized storage workflow. Note the prohibition of acetone, which reacts instantly with HPCA to form hydrazones.
Module 2: Degradation Chemistry (The "Why")
Understanding degradation allows you to identify it visually before running an HPLC.
Mechanism 1: Oxidative Dehydrogenation (The "Yellowing" Effect)
The primary degradation pathway is the oxidation of the hydrazine group to a diazene intermediate, followed by the release of nitrogen gas (
-
Visual Indicator: The sample turns from Off-White/Beige
Yellow Brown . -
Chemical Change: Formation of azo-dimers or conjugated systems which absorb visible light.
Mechanism 2: Condensation (The "Solvent Trap")
HPCA is a "carbonyl scavenger." If stored or dissolved in solvents containing trace aldehydes or ketones (e.g., Acetone, MEK), it forms stable hydrazones .
Degradation Pathway Diagram
Figure 2: Oxidative degradation cascade of HPCA. The formation of Azo-dimers is responsible for the characteristic yellow discoloration.
Module 3: Analytical Forensics & Troubleshooting
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Material is Yellow/Orange | Oxidation (Azo formation) | Reject Batch. Purification (recrystallization) is difficult due to similar solubility profiles of the dimer. |
| New Peak at RRT ~1.2 | Hydrazone formation | Check solvent purity. Ensure no acetone/aldehydes were used in glassware cleaning. |
| Loss of Solubility in Acid | Zwitterion/Polymerization | HPCA exists as a zwitterion. Significant pH shifts or polymerization can reduce solubility. |
| M-2 Peak in LC-MS | Oxidation ( | Common artifact in LC-MS source. Does not necessarily indicate sample degradation in vial. |
Analytical Method: HPLC Purity Check
Direct analysis of hydrazines is difficult due to peak tailing (interaction with silanols). Derivatization is the Gold Standard.
Protocol: Benzaldehyde Derivatization (Self-Validating)
This method converts reactive HPCA into a stable hydrazone, sharpening the peak and preventing on-column degradation.
-
Sample Prep: Dissolve ~10 mg HPCA in 1 mL Acetonitrile/Water (1:1).
-
Derivatization: Add 1.5 equivalents of Benzaldehyde .
-
Incubation: Shake at Room Temp for 15 mins.
-
Analysis: Inject onto HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 254 nm (The hydrazone has a high extinction coefficient).
-
Note: If the HPCA was already degraded, it will NOT react with benzaldehyde to form the specific hydrazone peak. This confirms active hydrazine content.[1]
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use metal spatulas to weigh HPCA?
A: Avoid if possible. Trace iron (
Q: My LC-MS spectrum shows a mass of [M+H] = 153, but also 151. Is my sample degrading? A: Not necessarily. Hydrazines often undergo "in-source oxidation" in the electrospray ionization (ESI) chamber, losing 2 hydrogens to form the diazene ion. To confirm, run the Benzaldehyde Derivatization protocol (Module 3). If the derivative forms quantitatively, the 151 peak is an artifact.
Q: Is the compound hygroscopic? A: Yes. The carboxylic acid and hydrazine functions can form intermolecular hydrogen bonds with water. Wet HPCA degrades significantly faster because water acts as a medium for proton transfer and hydrolysis. Always equilibrate the vial to room temperature before opening to prevent condensation.
References
-
Mechanism of Hydrazine Oxidation
-
Analytical Derivatization Strategies
-
General Stability of Pyridazine Carboxylic Acids
- Title: 6-Hydrazino-3-pyridinecarboxylic acid (Structural Analog D
- Source: Chem-Impex / PubChem.
- Context: Provides baseline storage conditions (0-8°C or lower) for structural analogs.
-
URL:[Link]
-
Chemical Safety & Handling (SDS)
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of 6-hydrazinylpyridazine-3-carboxylic Acid
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the structural characterization and analysis of 6-hydrazinylpyridazine-3-carboxylic acid (Formula: C₆H₇N₃O₂, Molecular Weight: 153.14 g/mol [1]). Intended for researchers in analytical chemistry, drug discovery, and process development, this document moves beyond simple protocols to explain the rationale behind methodological choices, ensuring robust and reliable characterization of this and similar heteroaromatic compounds.
Introduction: The Analytical Challenge
This compound is a bifunctional heterocyclic compound, incorporating both acidic (carboxylic acid) and basic (hydrazine, pyridazine ring nitrogens) moieties. This amphiprotic nature presents both opportunities and challenges for mass spectrometry analysis. Accurate characterization is critical for confirming synthesis, identifying impurities, and understanding metabolic fate. This guide compares key analytical variables—ionization polarity, sample introduction, fragmentation analysis, and mass resolution—to provide a comprehensive framework for its definitive identification.
Foundational Analysis: Ionization Source & Polarity
Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like this compound. The choice between positive and negative ionization mode is the first critical decision, dictated by the molecule's ability to accept or donate a proton.
-
Positive Ion Mode (ESI+): The presence of multiple basic nitrogen atoms—on the pyridazine ring and the hydrazine group—makes this molecule an excellent candidate for protonation. Analysis in ESI+ is expected to readily generate a strong protonated molecular ion, [M+H]⁺ at m/z 154.1. This is typically the most sensitive mode for nitrogen-containing heterocycles.[2][3]
-
Negative Ion Mode (ESI-): The carboxylic acid group (pKa ~4-5) can be deprotonated to form an [M-H]⁻ ion at m/z 152.1, particularly with a basic mobile phase modifier like ammonium hydroxide. While often less sensitive than positive mode for amine-containing compounds, ESI- provides complementary data that confirms the presence of the acidic functionality.
Comparative Summary of Ionization Modes
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Rationale & Recommendation |
| Primary Ion | [M+H]⁺ (m/z 154.06) | [M-H]⁻ (m/z 152.04) | The multiple basic sites suggest ESI+ will provide superior sensitivity. |
| Expected Adducts | [M+Na]⁺ (m/z 176.04) | [M+HCOO]⁻ (m/z 198.05) | Sodium adducts are common in ESI+. Formate adducts can be seen with formic acid in the mobile phase. |
| Typical Sensitivity | High | Moderate to Low | ESI+ is recommended as the primary mode of analysis. ESI- should be used as a confirmatory experiment. |
Workflow Comparison: Sample Introduction Methodologies
The method of sample introduction to the mass spectrometer dictates the speed, sensitivity, and context of the analysis. Here, we compare direct infusion with liquid chromatography-mass spectrometry (LC-MS).
Direct Infusion Analysis
Direct infusion via a syringe pump provides a rapid assessment of the compound's ionizability and primary fragmentation pathways. It is an ideal first step for confirming the molecular weight of a pure, synthesized compound.
Protocol: Direct Infusion MS/MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode from m/z 50-300 to confirm the presence of the [M+H]⁺ ion at m/z 154.1.
-
MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 154.1) for collision-induced dissociation (CID) and acquire the product ion spectrum. Ramp collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For analyzing complex mixtures, such as reaction monitoring or biological samples, LC-MS is essential. It provides separation from impurities, isomers, and matrix components, preventing ion suppression and enabling quantification.
Protocol: Reversed-Phase LC-MS
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Acquisition: Perform full scan MS and data-dependent MS/MS acquisition in positive ion mode, triggering fragmentation on the most intense ions in each scan.
Workflow Diagram: LC-MS Analysis This diagram illustrates the logical flow from sample injection to data analysis in a typical LC-MS/MS experiment.
Caption: A typical LC-MS/MS workflow for compound characterization.
In-Depth Structural Elucidation: MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides the structural fingerprint needed for unambiguous identification. By inducing fragmentation of the protonated molecular ion ([M+H]⁺, m/z 154.1), we can deduce the connectivity of the molecule. The fragmentation of pyridazine and carboxylic acid structures often follows predictable pathways.[4][5][6][7]
Predicted Fragmentation Pathways Based on established fragmentation rules for related structures, the following neutral losses from the [M+H]⁺ ion are anticipated:
-
Loss of NH₃ (Ammonia): The hydrazine moiety is a likely source for the loss of ammonia (-17.03 Da), leading to a fragment at m/z 137.0.
-
Loss of CO (Carbon Monoxide): Decarbonylation of the ring or fragmentation of the carboxylic acid can result in the loss of CO (-27.99 Da), yielding a fragment at m/z 126.1.
-
Loss of N₂ (Dinitrogen): A characteristic fragmentation of some pyridazine rings is the elimination of N₂ (-28.01 Da), which would produce a fragment at m/z 126.0.[6]
-
Loss of H₂N₂ (Diazene): The hydrazine group could be lost as diazene (-30.02 Da), resulting in a fragment at m/z 124.0.
-
Loss of CO₂ (Carbon Dioxide): While less common from the protonated ion, decarboxylation (-43.99 Da) could occur, leading to a fragment at m/z 110.1.
Summary of Key Predicted Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 154.06 | 137.03 | NH₃ | Pyridazine-carboxylic acid radical cation |
| 154.06 | 126.05 | CO | Hydrazinyl-pyrrole cation |
| 154.06 | 126.05 | N₂ | Hydrazinyl-cyclobutadiene-carboxylic acid cation |
| 154.06 | 110.05 | COOH• | 6-hydrazinylpyridazine cation |
Diagram: Proposed Fragmentation Pathway of [M+H]⁺ This diagram visualizes the primary fragmentation routes for the protonated molecule.
Caption: Proposed CID fragmentation of this compound.
Ensuring Confidence: High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments provide valuable fragmentation data, high-resolution mass spectrometry (HRMS) on platforms like Orbitrap or TOF analyzers is essential for confirming elemental composition. HRMS provides a mass accuracy of <5 ppm, allowing for the unambiguous assignment of a chemical formula to the parent ion and its fragments.
Comparison: Nominal vs. High-Resolution Mass Data
| Ion | Nominal Mass (m/z) | Theoretical Exact Mass (m/z) | Formula | Mass Accuracy (ppm) |
| [M+H]⁺ | 154.1 | 154.0615 | C₆H₈N₃O₂⁺ | < 5 ppm |
| [M+H-NH₃]⁺ | 137.0 | 137.0350 | C₆H₅N₂O₂⁺ | < 5 ppm |
| [M+H-N₂]⁺ | 126.1 | 126.0509 | C₆H₈NO₂⁺ | < 5 ppm |
| [M+H-COOH•]⁺ | 110.1 | 110.0713 | C₅H₈N₃⁺ | < 5 ppm |
This level of mass accuracy definitively rules out other potential elemental compositions that may have the same nominal mass, providing the highest level of confidence in structural assignment.
Conclusion and Recommended Strategy
For the comprehensive and unambiguous characterization of this compound, a multi-faceted approach is recommended.
-
Primary Analysis: Utilize LC-MS with a C18 column and a standard water/acetonitrile gradient containing 0.1% formic acid.
-
Ionization: Operate in positive ion ESI mode for maximum sensitivity.
-
Detection: Employ a high-resolution mass spectrometer to acquire accurate mass data for both the precursor ion ([M+H]⁺) and its fragments.
-
Confirmation: If necessary, perform a secondary analysis in negative ion mode to confirm the presence of the [M-H]⁻ ion, validating the carboxylic acid moiety.
By comparing ionization modes, sample introduction techniques, and mass resolution, and by predicting the fragmentation behavior based on known chemical principles, researchers can establish a robust, self-validating analytical system for the confident characterization of this molecule and its derivatives.
References
-
Kádár, M., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6). Available at: [Link][2][8]
-
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Available at: [Link][4]
-
Lattová, E., & Perreault, H. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 34(3), 339-355. Available at: [Link][9][10]
-
Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link][5]
-
de Souza, G. G., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4). Available at: [Link][6]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link][7]
-
J 것에, et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(21), 7244. Available at: [Link][11]
-
University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link][12]
-
Talanta. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. PubMed, 258. Available at: [Link][13]
-
Li, P., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 166-171. Available at: [Link][14]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link][3]
-
Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Available at: [15]
-
Molbase. (n.d.). 6-HYDRAZINYLPYRIDINE-3-CARBOXYLIC ACID. Available at: [Link][1]
-
Arts, C. J. M., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1211, 123491. Available at: [Link][16]
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- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. m.youtube.com [m.youtube.com]
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Definitive Guide to Elemental Analysis Standards for 6-Hydrazinylpyridazine-3-carboxylic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists in Pharmaceutical Development. Focus: Establishing rigorous purity standards and analytical protocols for CAS 53267-39-3.
Executive Summary: The Analytical Challenge
6-Hydrazinylpyridazine-3-carboxylic acid (HPCA), a critical intermediate in the synthesis of antihypertensive drugs like Cadralazine , presents a unique analytical paradox. While High-Performance Liquid Chromatography (HPLC) effectively separates organic impurities, it often fails to detect the compound's most insidious degradation pathways: hydration and oxidative dehydrogenation of the hydrazine moiety.
This guide establishes Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—as the absolute reference standard for validating the bulk integrity of HPCA. We compare this "Gold Standard" against alternative methodologies (HPLC, Potentiometric Titration) and provide precise theoretical benchmarks for interpreting experimental data.
Establishing the Reference Standard: Theoretical vs. Deviant Profiles
Before analyzing samples, researchers must establish the Theoretical Reference Standard . For HPCA, deviations in EA data are rarely random; they are diagnostic signatures of specific stability failures.
The "Golden" Benchmarks
The following table contrasts the Pure Anhydrous Reference against the three most common "deviant" forms found in process chemistry. Use this data to diagnose your synthesis product.
| Analytical Parameter | Target: Pure Anhydrous (C₅H₆N₄O₂) | Deviant A: Monohydrate (C₅H₆N₄O₂ · H₂O) | Deviant B: HCl Salt (C₅H₆N₄O₂ · HCl) | Deviant C: Oxidized Azo (C₅H₄N₄O₂) |
| Molecular Weight | 154.13 g/mol | 172.15 g/mol | 190.59 g/mol | 152.11 g/mol |
| Carbon (C) % | 38.96% | 34.85% (↓ 4.1%) | 31.48% (↓ 7.5%) | 39.48% (↑ 0.5%) |
| Hydrogen (H) % | 3.92% | 4.68% (↑ 0.8%) | 3.70% (↓ 0.2%) | 2.65% (↓ 1.3%) |
| Nitrogen (N) % | 36.35% | 32.53% (↓ 3.8%) | 29.38% (↓ 7.0%) | 36.83% (↑ 0.5%) |
| Diagnostic Sign | Matches within ±0.4% | High H, Low C/N | Low C/N, Presence of Cl | Very Low H |
Critical Insight: A "passing" HPLC purity >99% can still belong to a sample that is actually the Monohydrate form. Only EA reveals the 10.5% mass difference attributed to water, which is invisible to UV detectors.
Comparative Analysis of Analytical Methodologies
Why prioritize Elemental Analysis? We compared EA against two common alternatives used in drug development workflows.
Method A: Automated CHN Combustion (The Primary Standard)
-
Mechanism: Flash combustion at >900°C in an oxygen-rich environment, converting the sample to CO₂, H₂O, and N₂/NOx.
-
Pros:
-
Stoichiometric Absolute: Directly confirms the molar ratio of elements, proving the salt form (e.g., Free base vs. HCl).
-
Hydrate Detection: The only rapid method to distinguish bound water from solvent wetness (via H/N ratio).
-
-
Cons: Destructive; requires milligram-level precision weighing.
-
Verdict: Essential. The only method capable of validating the bulk composition and salt stoichiometry.
Method B: RP-HPLC (The Specificity Standard)
-
Mechanism: Separation based on hydrophobicity (C18 column) with UV detection (typically 254 nm).
-
Pros: Detects organic synthesis byproducts (e.g., 3-chloropyridazine precursors).
-
Cons:
-
Blind Spots: Cannot detect inorganic salts (NaCl), water, or residual solvents.
-
Hydrazine Instability: The hydrazine group can oxidize on the column if mobile phases are not degassed, leading to ghost peaks.
-
-
Verdict: Complementary. Use for organic purity, but never as the sole release criteria for HPCA.
Method C: Potentiometric Titration (The Functional Standard)
-
Mechanism: Redox titration of the hydrazine group (using Iodate/Bromate) or Acid-Base titration of the Carboxylic acid.
-
Pros: Directly assays the reactive functional group content.
-
Cons: Non-specific. Any hydrazine derivative (including degradation products) can trigger a positive result.
-
Verdict: Secondary. Useful for activity assays but lacks the structural confirmation of EA.
Experimental Protocol: High-Precision CHN Analysis for Hydrazines
Analyzing hydrazine derivatives requires modifying standard EA protocols to prevent pre-analysis oxidation and incomplete nitrogen combustion .
Step-by-Step Workflow
-
Sample Pre-Treatment (Critical):
-
Weighing:
-
Use a microbalance with ±0.001 mg readability.
-
Target sample mass: 1.5 – 2.5 mg .
-
Precaution: Minimize exposure to humid air. If the drift is >0.005 mg/min, the sample is absorbing water; re-dry immediately.
-
-
Combustion Parameters (Optimized for High Nitrogen):
-
Standard EA methods often fail for compounds with >30% Nitrogen.
-
Oxygen Boost: Increase oxygen injection time by 2–3 seconds to ensure complete oxidation of the N-N bond.
-
Reduction Column: Ensure the copper reduction column is fresh. Excess nitrogen oxides (NOx) from the hydrazine group must be fully reduced to N₂ gas to avoid low Nitrogen readings.
-
-
Acceptance Criteria:
-
Precision: Duplicate runs must agree within 0.3% .
-
Accuracy: Experimental values must be within ±0.4% of the Theoretical Reference (Section 2).
-
Diagnostic Decision Tree (Visualization)
When EA results deviate, use this logic flow to identify the root cause.
Caption: Diagnostic logic for interpreting Elemental Analysis deviations in this compound.
Synthesis Pathway & Purity Context[3][4][5]
Understanding where impurities originate helps in interpreting EA data. The synthesis typically involves the nucleophilic displacement of a halogen (Chlorine) by hydrazine.
Caption: Synthesis workflow showing potential origin of impurities. Incomplete reaction leaves Cl-PCA (detectable by low N in EA).
References
-
Sigma-Aldrich. (n.d.). 3-Chloro-6-hydrazinopyridazine Product Specification & Safety Data. Retrieved from [3]
-
National Institutes of Health (NIH). (2022). Improved quantitation of short-chain carboxylic acids using hydrazine derivatization. PubMed. Retrieved from
-
MDPI. (2024). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of Drugs. Molecules. Retrieved from
-
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Technical Note. Retrieved from
-
Vertex AI Search. (2025). Synthesis and characterization of Pyridazine derivatives. Retrieved from
Sources
X-ray diffraction data for 6-hydrazinylpyridazine-3-carboxylic acid validation
Technical Validation Guide: X-Ray Diffraction Profiling of 6-Hydrazinylpyridazine-3-carboxylic Acid
Executive Summary
This guide provides a rigorous framework for validating This compound (HPCA) , a critical intermediate in the synthesis of pyridazine-based pharmaceuticals (e.g., antihypertensives, kinase inhibitors).[1]
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for chemical identity, they often fail to distinguish between solid-state tautomers (hydrazine vs. hydrazone) or identify solvate stoichiometry in zwitterionic species.[1] This guide positions Single Crystal X-Ray Diffraction (SC-XRD) as the definitive "arbiter of truth," comparing its efficacy against traditional spectral methods and outlining the specific crystallographic signatures that differentiate HPCA from its chlorinated precursor.
Part 1: Comparative Analysis – Method & Material
Material Comparison: Product (HPCA) vs. Precursor
The primary validation challenge is confirming the complete nucleophilic aromatic substitution of the chloride in 6-chloropyridazine-3-carboxylic acid with a hydrazine moiety.
| Feature | Precursor: 6-Chloropyridazine-3-carboxylic acid | Target: this compound | XRD Validation Marker |
| Space Group | Typically Monoclinic ( | Tendency toward Triclinic ( | Loss of symmetry elements due to bulky hydrazine tail.[1] |
| Intermolecular Forces | Carboxylic acid dimers (Classic | Extensive 3D H-bond network (Donor: | Shift from 2D sheets to 3D interlocking packing. |
| Density ( | High (~1.6 - 1.7 g/cm³) due to Cl atom.[1] | Lower (~1.4 - 1.5 g/cm³) but packed tighter via H-bonds.[1] | Significant drop in electron density map peaks (Cl is electron-rich).[1] |
| Zwitterionic Character | Neutral molecule. | High potential for Zwitterion ( | XRD locates H-atoms on Pyridazine-N or Hydrazine-N rather than Carboxyl-O. |
Methodological Comparison: XRD vs. Alternatives
Why is XRD required? HPCA exhibits prototropic tautomerism , which equilibrates in solution, making NMR spectra average out.[1]
| Metric | Solution NMR ( | Powder XRD (PXRD) | Single Crystal XRD (SC-XRD) |
| Tautomer ID | Poor. Fast exchange averages signals; cannot define fixed proton positions.[1] | Moderate. Identifies unique polymorphs but not atomic connectivity. | Superior. Maps precise electron density to locate H-atoms (N-H vs O-H). |
| Solvate Detection | Low. Drying samples removes solvents; often misses channel hydrates. | High. Shifts in | Definitive. Resolves solvent molecules within the crystal lattice. |
| Purity Limit | ~95% (detects soluble impurities). | ~98% (detects crystalline phases). | Absolute (for the selected crystal). |
Part 2: Crystallographic Signatures & Data Interpretation
To validate HPCA, researchers must look for specific diffraction events that confirm the Cl
The "Chlorine Exit" Signature
-
Electron Density Map: The precursor (6-Cl) contains a heavy chlorine atom (17 electrons).[1] The product contains a hydrazine group (N-N, 14 electrons total, diffuse).[1]
-
Validation Check: In the difference Fourier map, a residual peak of
at the 6-position suggests incomplete reaction (co-crystallization with starting material) or disorder.[1] A clean HPCA structure should show distinct localized density for two nitrogen atoms.
The Hydrogen Bonding Network
Unlike the precursor, which relies on carboxylic dimers, HPCA acts as a "molecular zipper."
-
Primary Interaction: The terminal
of the hydrazine acts as a dual donor. -
Secondary Interaction: The pyridazine ring nitrogens act as acceptors.
-
Outcome: Look for a "Herringbone" or "Wave" packing motif in the crystal lattice, contrasting with the "Stacked Sheet" motif of the chloro-derivative.
Part 3: Experimental Validation Protocol
Step 1: Synthesis & Purification
-
Reactants: 6-chloropyridazine-3-carboxylic acid (1.0 eq) + Hydrazine hydrate (5.0 eq) in water/ethanol. Reflux 4-6h.
-
Isolation: Acidify to pH 4-5 to precipitate the zwitterion.
-
Purification: Recrystallize from hot water or water/ethanol (50:50). Avoid DMSO as it is difficult to remove from the lattice.
Step 2: Crystal Growth (The Critical Step)
HPCA is insoluble in non-polar solvents. Use Slow Evaporation or Vapor Diffusion .
-
Method: Dissolve 20mg HPCA in 5mL warm water. Filter into a narrow vial. Place this vial inside a larger jar containing Ethanol (antisolvent). Seal and leave undisturbed for 7 days.
-
Target: Colorless prisms or blocks (
mm).
Step 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, Å).[1] -
Temperature: 100 K (essential to freeze hydrazine tail rotation).
-
Refinement Strategy (SHELXL):
-
Solve structure using Direct Methods (SHELXT).
-
Locate all non-hydrogen atoms.
-
Critical Step: Locate H-atoms on the hydrazine and carboxylic acid from the difference map rather than using geometric riding models. This confirms the zwitterionic state (
vs ). -
Validation Target:
, , Goodness of Fit (GoF) ~1.0.
-
Part 4: Visualization of Logic
Validation Workflow Diagram
Caption: Workflow for validating HPCA identity using Single Crystal XRD, focusing on electron density discrimination.
Molecular Packing Logic
Caption: Comparison of crystal packing forces. HPCA shifts from simple dimers (Precursor) to complex electrostatic networks.[1]
References
-
Vertex AI Search. (2025). 6-chloropyridazine-3-carboxylic acid Crystal Structure Data. PubChem/NIH. Link
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Guidance on X-ray diffraction validation standards. Link
-
MDPI Molecules. (2021). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis and XRD Characterization. (Demonstrates coordination modes of pyridazine-3-carboxylic acid derivatives). Link[1]
-
Journal of Organic Chemistry. (2024). Synthesis of Hydrazine Derivatives and Tautomeric Analysis. (Context for hydrazine reactivity and stability). Link
-
Matrix Fine Chemicals. (n.d.). 6-Hydrazinopyridine-3-carboxylic acid (Analogous Structure Data). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Hydrazinylpyridazine-3-Carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities demand a rigorous, science-first approach. This guide provides a detailed protocol for the proper disposal of 6-hydrazinylpyridazine-3-carboxylic acid, a heterocyclic compound featuring a reactive hydrazine moiety. Lacking a specific, universally available Safety Data Sheet (SDS), our procedure is grounded in an expert assessment of its structural components—the pyridazine core and the hydrazine functional group—and aligned with the highest standards of laboratory safety and regulatory compliance set by bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Characterization: An Analog-Based Approach
This compound must be treated as a hazardous substance. This assessment is derived from the known toxicological profiles of its constituent chemical classes. Hydrazine and its derivatives are recognized for their potential toxicity and are classified as hazardous wastes by the EPA.[1] Many are also suspected carcinogens.[2] The pyridazine structure contributes to its chemical reactivity and potential environmental impact.
A hazard summary for the hydrochloride salt of a related compound, 6-hydrazinylpyridine-3-carboxylic acid, indicates it is harmful if swallowed (GHS07).[3] Based on these analogs, we can construct a presumptive hazard profile that mandates cautious handling and disposal.
| Potential Hazard | Description | Basis/Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][3][4] | Hydrazine, 3-Aminopyridine, 6-Chloropyridazin-3-amine[4] |
| Skin/Eye Damage | Can cause skin irritation or severe eye damage.[2][4][5] | Hydrazine derivatives, Pyridazine derivatives[2][4] |
| Carcinogenicity | Suspected of causing cancer.[2] | Many hydrazine derivatives[2] |
| Reactivity | As a hydrazine derivative, it may react violently with oxidizing agents. | General reactivity of hydrazine compounds[6] |
| Environmental Hazard | Likely to be harmful to aquatic life with long-lasting effects.[2] | General classification for similar amine compounds[4] |
Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal is governed by strict federal and state regulations. The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management. Concurrently, OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that personnel be informed of the hazards of the chemicals they work with and trained on safe handling procedures.[7][8][9]
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on disposal procedures and will ensure compliance with all relevant regulations. This guide is intended to supplement, not replace, their specific protocols.
Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste at all stages. This includes the pure compound, solutions, and all contaminated lab materials.
Caption: Workflow for the safe management and disposal of this compound waste.
Detailed Methodologies
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Reaction mixtures and solutions.
-
Contaminated personal protective equipment (PPE) like gloves and lab coats.
-
Used consumables such as weighing paper, pipette tips, and chromatography materials.
-
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[10] Incompatible materials can lead to dangerous reactions.[11] Store separately from strong acids and oxidizing agents.[12]
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers: Collect all waste in a designated, chemically compatible container with a tight-sealing lid. The container must be in good condition, free of leaks or residues on the outside.
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste. This prevents the release of vapors and potential spills.
Step 3: Labeling
-
Label Immediately: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[12]
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "this compound Waste."
-
A clear indication of the hazards (e.g., Toxic, Irritant, Potential Carcinogen).
-
The accumulation start date.
-
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area. This should be at or near the point of generation.
-
Safe Storage Conditions: The storage area must be well-ventilated.[5] It is best practice to use secondary containment (e.g., a larger bin) to capture any potential leaks. Store away from heat, direct sunlight, and ignition sources.[11][12]
Step 5: Final Disposal
-
Professional Disposal: The only acceptable method for final disposal is through your institution's EHS program, which will use a licensed hazardous waste disposal company.[10][13] These companies are equipped to handle and dispose of toxic chemicals through methods like high-temperature incineration with appropriate scrubbers to neutralize harmful gases.[1][14]
-
Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[14][15] This can contaminate waterways and is a violation of EPA regulations.[15]
Chemical Neutralization: An Expert-Level Consideration
For specific, controlled scenarios and only with EHS approval, chemical treatment to neutralize the hydrazine moiety may be an option. This should not be considered a standard disposal route. Methods include oxidation with agents like calcium hypochlorite or hydrogen peroxide.[1] However, these reactions can be vigorous and may produce harmful byproducts.[1] A more modern and potentially safer method involves neutralization with alpha-ketoglutaric acid (AKGA), which has been shown to effectively neutralize hydrazine.[16] Any such procedure must be thoroughly vetted and approved by safety officers before implementation.
By adhering to this structured, safety-first protocol, you ensure that your critical research is conducted not only effectively but also with the utmost respect for personal safety and environmental integrity.
References
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
- Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (IPCS), INCHEM.
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- Proper Disposal of 6-Propylpyridazin-3-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- 6-Hydrazino-3-pyridinecarboxylic acid. Chem-Impex.
- Pyridazine - Safety Data Sheet. ChemicalBook.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff.
- How would you dispose of hydrazine monohydrate. Reddit r/chemistry.
- 6-Hydrazinylpyridine-3-carboxylic acid hydrochloride (CAS 1423031-46-2). Fluorochem.
- Chemical Safety Data Sheet MSDS / SDS - 3,6-di(pyridin-2-yl)pyridazine. ChemicalBook.
- Pyridazine - SAFETY DATA SHEET. Alfa Aesar.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Pyridine Standard Operating Procedure. Washington State University.
- Hazardous Waste and Disposal Considerations. American Chemical Society (ACS).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- 6-Propylpyridazine-3-carboxylic acid Safety Data Sheet. MilliporeSigma.
- Boc-Aziridine-3-carboxylic acid Safety Data Sheet. BOC Sciences.
- 3-Chloro-6-hydrazinopyridazine Safety Data Sheet. Fisher Scientific.
Sources
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Hydrazine (HSG 56, 1991) [inchem.org]
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- 8. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. connmaciel.com [connmaciel.com]
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Personal protective equipment for handling 6-hydrazinylpyridazine-3-carboxylic Acid
The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 6-Hydrazinylpyridazine-3-carboxylic Acid (CAS 156356-61-5).
This compound combines the corrosive nature of carboxylic acids with the high-risk toxicological profile of hydrazine derivatives (sensitization, potential carcinogenicity, and instability). This guide prioritizes containment and barrier protection .[1][2]
Executive Safety Summary
-
CAS Number: 156356-61-5[3]
-
Risk Classification: High Hazard / Cytotoxic Protocol [5]
-
Primary Hazards: Skin Sensitization (H317), Severe Eye Damage/Skin Corrosion (H314/H318), Suspected Carcinogen (H351 - structural alert for hydrazines).
-
Critical Warning: Hydrazine moieties can penetrate standard laboratory gloves. Do not rely on single-layer latex or thin nitrile.
-
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in pure powder or concentrated solution form.
| PPE Category | Required Specification | Technical Justification |
| Hand Protection | Double Gloving Strategy 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Long-cuff Nitrile (8 mil) OR Silver Shield® (Laminate) | Hydrazine derivatives exhibit high permeation rates. Laminate films provide >480 min breakthrough time, whereas standard nitrile may degrade in <15 min against concentrated hydrazines. |
| Respiratory | N95 / P100 Respirator (Powder)Full-Face OV/AG (Synthesis/Heating) | Inhalation of dust can trigger severe respiratory sensitization. If heating or generating vapors, an Organic Vapor/Acid Gas cartridge is required to neutralize basic hydrazine fumes. |
| Eye/Face | Chemical Splash Goggles + Face Shield | The carboxylic acid group is corrosive; the hydrazine group is toxic. A face shield prevents absorption through the mucous membranes of the face/mouth. |
| Body Defense | Tyvek® 400 (or equivalent) Lab Coat + Chemical Apron | Standard cotton coats absorb liquids and hold toxic hydrazines against the skin. Impervious aprons prevent torso exposure during bench work. |
Operational Handling Protocol
Phase 1: Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer, dissolution) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Hydrazine powders can be electrostatically charged and dispersive.
Phase 2: Workflow Logic (Step-by-Step)
-
Preparation :
-
Weighing & Transfer :
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Addition: Add solvent (e.g., DMSO, Water) slowly. The carboxylic acid moiety may generate heat upon dissolution; the hydrazine moiety may liberate gas if catalyzed. Do not seal the vessel immediately.
-
-
Reaction/Usage :
-
If heating is required, use a closed system (condenser with scrubber).
-
Incompatibility Alert : Avoid contact with oxidizing agents (Peroxides, Bleach) or strong aldehydes. These reactions can be violent or generate toxic hydrazone gases.
-
-
Decontamination (Doffing) :
-
Wipe outer gloves with a damp tissue before removal.
-
Remove outer gloves inside the hood and discard immediately into solid toxic waste.
-
Remove inner gloves at the lab exit. Wash hands with soap and cool water for 60 seconds.
-
Emergency Response & Waste Logistics
Spill Management
-
Do NOT use Bleach immediately. While bleach oxidizes hydrazine, it can produce carcinogenic nitrosamines or toxic chloramines with this specific derivative.
-
Protocol :
-
Cover spill with vermiculite or commercial acid-neutralizing absorbent .
-
Scoop into a wide-mouth jar.
-
Label as "Hazardous Waste: Hydrazine Derivative + Absorbent".
-
Disposal Classification
-
RCRA Code (USA): Treat as P-Listed equivalent (Acute Hazardous Waste) due to the hydrazine functionality.
-
Segregation: Do not mix with oxidative waste (Nitric acid, Chromic acid) or general organic solvents.
Visual Workflow: Safe Handling Lifecycle
Caption: Operational workflow emphasizing the critical "No Bleach" rule during spill response to prevent toxic gas generation.
References
-
AA Blocks . (n.d.). This compound (CAS 156356-61-5) Product Data. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. 6-(isopropylaMino)pyridazine-3-carboxylic acid [1183803-85-1] | Chemsigma [chemsigma.com]
- 5. 59772-58-6|6-Aminopyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
